molecular formula C5H10O4 B193298 Deoxyribose CAS No. 533-67-5

Deoxyribose

Cat. No. B193298
CAS RN: 533-67-5
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-UHFFFAOYSA-N
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Description

Deoxyribose is a five-carbon sugar molecule that helps form the phosphate backbone of DNA molecules . DNA, or deoxyribonucleic acid, is a polymer formed of many nucleic acids. Each nucleic acid is composed of a deoxyribose molecule bound to both a phosphate group and either a purine or a pyrimidine .


Synthesis Analysis

Deoxyribose is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . Ribose and deoxyribose synthesis share identical pentose synthesis pathways, and both oxidative and non-oxidative pathways are involved .


Molecular Structure Analysis

Deoxyribose can exist as a linear molecule or as a five or six-membered ring . In DNA, deoxyribose exists as a five-membered ring . The only difference between RNA and DNA is the presence of deoxyribose instead of ribose .


Chemical Reactions Analysis

Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) .


Physical And Chemical Properties Analysis

DNA is a double-stranded molecule with a unique twisted helical structure . DNA is made up of nucleotides, each nucleotide has three components: a backbone made up of a sugar (Deoxyribose) and phosphate group and a nitrogen-containing base attached to the sugar .

Scientific Research Applications

Bacterial Metabolism and Genetics

Deoxyribose, a key component of DNA, has been shown to be metabolized by certain bacteria. A study by Price et al. (2018) identified a bacterium that can grow using deoxyribose as its sole carbon source, despite lacking known genes for deoxyribose breakdown. This led to the discovery of novel metabolic pathways involving the oxidation and cleavage of deoxyribose, highlighting the role of large-scale bacterial genetics in uncovering new metabolic processes (Price et al., 2018).

Electron Interaction Studies

Ptasińska et al. (2004) investigated how deoxyribose sugar interacts with electrons, revealing insights into the effects of ionizing radiation on living tissue. This study found that electron interaction with deoxyribose leads to molecule destruction, different from other biomolecules like nucleobases. The results are crucial for understanding DNA damage in cells exposed to ionizing radiation (Ptasińska et al., 2004).

Biosynthesis Studies

Research into the biosynthesis of deoxyribose has been significant in understanding nucleic acid biochemistry. Cohen et al. (1961) explored the conversion of ribonucleic acid to deoxyribonucleotides in vitro, shedding light on the molecular processes by which ribose derivatives are converted into deoxyribose, a fundamental aspect of DNA synthesis (Cohen et al., 1961).

Deoxysugar Biogenesis

The study of deoxysugars, including deoxyribose, has been a focus in microbiology due to their varied biological activities. Liu and Thorson (1994) reviewed the genetics and molecular biosynthesis of various deoxy, dideoxy, and trideoxy sugars, highlighting their significance in natural saccharides and potential future applications (Liu & Thorson, 1994).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The use of DNA as a nanoscale construction material has come to be known as structural DNA nanotechnology . The primary goal of structural DNA nanotechnology is to exploit complementary base pairing in order to program the self-assembly of molecules into supramolecular complexes with desired properties .

properties

IUPAC Name

(3S,4R)-3,4,5-trihydroxypentanal
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InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1
Source PubChem
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InChI Key

ASJSAQIRZKANQN-CRCLSJGQSA-N
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Canonical SMILES

C(C=O)C(C(CO)O)O
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Isomeric SMILES

C(C=O)[C@@H]([C@@H](CO)O)O
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Molecular Formula

C5H10O4
Record name deoxyribose
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DSSTOX Substance ID

DTXSID701015730, DTXSID70883428
Record name 2-Deoxy-DL-ribose
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Record name (3S,4R)-3,4,5-Trihydroxypentanal
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Molecular Weight

134.13 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-2-Deoxyribose
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Product Name

2-Deoxy-D-ribose

CAS RN

533-67-5, 1724-14-7
Record name Deoxyribose
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Record name D-2-Deoxyribose
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Record name D-erythro-Pentose, 2-deoxy-
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Record name 2-deoxy-D-ribose
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Record name 2-DEOXYRIBOSE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93,100
Citations
JD Watson, F Crick - 1953 - bioinformatica.uab.cat
… for the salt of deoxyribose nucleic acid (… deoxyribose, as the extra oxygen atom would make too close a van der Waals contact. The previously published X-ray data5,6 on deoxyribose …
Number of citations: 669 bioinformatica.uab.cat
F Crick, J Watson - Nature, 1953 - eduardbardaji.com
… for the salt of deoxyribose nucleic acid (… deoxyribose, as the extra oxygen atom would make too close a van der Waals contact. The previously published X-ray data (5,6) on deoxyribose …
Number of citations: 117 eduardbardaji.com
PC Dedon - Chemical research in toxicology, 2008 - ACS Publications
Damage to DNA and RNA caused by oxidative mechanisms has been well-studied for its potential role in the development of human disease. Only recently, though, have we begun to …
Number of citations: 234 pubs.acs.org
JD Watson, FHC Crick - Nature, 1953 - nature.com
… for the salt of deoxyribose nucleic acid (… deoxyribose, as the extra oxygen atom would make too close a van der Waals contact. The previously published X-ray data5'6 on deoxyribose …
Number of citations: 073 www.nature.com
M Egli, RV Gessner - … of the National Academy of Sciences, 1995 - National Acad Sciences
… Here, we describe details of the deoxyribose-base interactions at each of the total 18 d(CpG) steps in these structures and discuss the consequences in terms of stability and sequence …
Number of citations: 260 www.pnas.org
B Halliwell, JMC Gutteridge, OI Aruoma - Analytical biochemistry, 1987 - Elsevier
… with ‘OH should compete with deoxyribose for ‘OH to an … tive to deoxyribose; hence, it will decrease the rate of deoxyribose … In the present paper, deoxyribose has been used in this way …
Number of citations: 223 www.sciencedirect.com
JM Gutteridge, B Halliwell - Biochemical Journal, 1988 - ncbi.nlm.nih.gov
… -specific generation ofOH on deoxyribose, in the formation of … The effects of OH scavengers on deoxyribose damage and … ' scavengers to inhibit deoxyribose degradation correlates with …
Number of citations: 127 www.ncbi.nlm.nih.gov
S Ptasińska, S Denifl, P Scheier… - The Journal of chemical …, 2004 - pubs.aip.org
… formation of anions and cations of deoxyribose sugar (C5H10O4) via inelastic … deoxyribose; the anion with the highest dissociative electron attachment DEA cross section of deoxyribose …
Number of citations: 248 pubs.aip.org
K Miaskiewicz, R Osman - Journal of the American Chemical …, 1994 - ACS Publications
… The enthalpies for H-atom abstraction from deoxyribose are calculated at the MP2/6-31G* … of deoxyribose is less favorable by 3-4 kcal/mol. The susceptibility of different deoxyribose …
Number of citations: 161 pubs.acs.org
OI Aruoma - Methods in enzymology, 1994 - Elsevier
Publisher Summary This chapter discusses the deoxyribose assay, and the practical application of the method. Iron ions might play a role in the deoxyribose assay via formation of other …
Number of citations: 284 www.sciencedirect.com

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